molecular formula C13H13NOS B325613 4-Methyl-2-[(5-methyl-2-thiophenyl)methylideneamino]phenol

4-Methyl-2-[(5-methyl-2-thiophenyl)methylideneamino]phenol

Cat. No.: B325613
M. Wt: 231.32 g/mol
InChI Key: WQCATVVBVTULPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[(5-methyl-2-thiophenyl)methylideneamino]phenol is a hydroxytoluene.

Scientific Research Applications

1. Chemical Reactivity and Synthesis

4-Methyl-2-[(5-methyl-2-thiophenyl)methylideneamino]phenol and related compounds have been studied for their chemical reactivity, particularly in reactions involving organozinc reagents. For instance, 2- and 4-(Arylmethylideneamino)phenols have been observed to react with Reformatsky reagents to form complex structures through intramolecular cyclization, showcasing their potential in synthetic organic chemistry (Nikiforova et al., 2021).

2. Biological Activities

Compounds structurally similar to this compound have been explored for their biological activities. For instance, certain Schiff bases have been synthesized and evaluated for their biological activities, including brine shrimp cytotoxicity, antitumor activities, and antibacterial properties, highlighting their potential in medicinal chemistry and drug development (Shabbir et al., 2017). Moreover, compounds with similar structures have shown weak activity in inhibiting breast cancer cells, indicating their relevance in cancer research (Sukria et al., 2020).

3. Corrosion Inhibition

Certain Schiff base compounds, including those with structural similarities to this compound, have been studied for their potential as corrosion inhibitors. The efficacy of these compounds in inhibiting corrosion on carbon steel in hydrochloric acid environments has been demonstrated, which could have significant implications for industrial applications (Hegazy et al., 2012).

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

4-methyl-2-[(5-methylthiophen-2-yl)methylideneamino]phenol

InChI

InChI=1S/C13H13NOS/c1-9-3-6-13(15)12(7-9)14-8-11-5-4-10(2)16-11/h3-8,15H,1-2H3

InChI Key

WQCATVVBVTULPD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC=C(S2)C

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC=C(S2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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